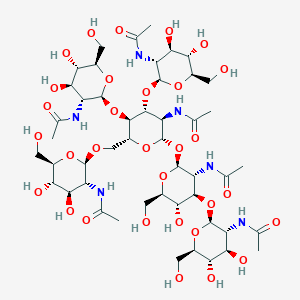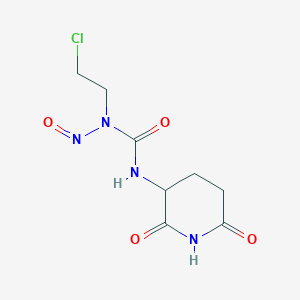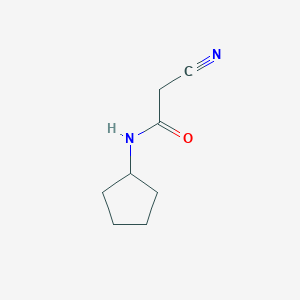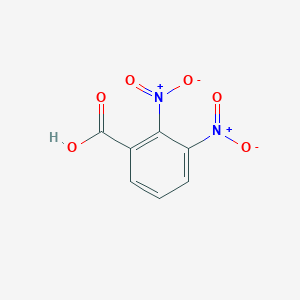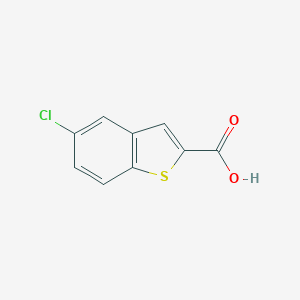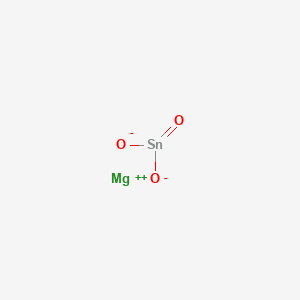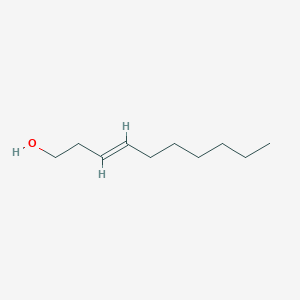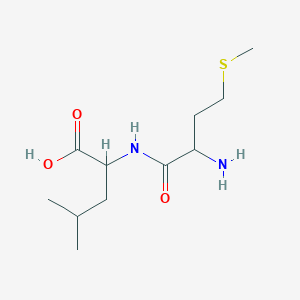
Met-Leu
Overview
Description
Synthesis Analysis
The enzymatic synthesis of Met-Leu involves using proteases like alpha-chymotrypsin, papain, thermolysin, and bromelain in low-water content systems, leveraging organic solvents such as acetonitrile and ethyl acetate. This method facilitates the preparation of Met-Leu derivatives through strategies like 4+1 fragment condensation for carboxy-terminal amide derivatives and 2+3 condensation for carboxy-terminal ethyl ester derivatives, achieving overall yields of 40-54% of the pure product (Clapés, Torres, & Adlercreutz, 1995).
Molecular Structure Analysis
The molecular structure of Met-Leu is influenced by its amino acid composition and sequence. Crystal structures of the editing domain of Escherichia coli leucyl-tRNA synthetase with Met reveal the precise recognition and binding of noncognate amino acids through a lock-and-key mechanism, suggesting a rigid substrate-binding pocket optimal for Met but not for Leu due to steric hindrance (Liu et al., 2006).
Chemical Reactions and Properties
The chemical properties of Met-Leu are characterized by its reactivity and interaction with various enzymes and substrates. For example, the synthesis of Met-Leu enkephalins via enzymatic methods demonstrates the peptide's capability to undergo specific bond formations, highlighting its reactivity and potential for generating bioactive compounds with high optical purity (Kullmann, 1979).
Physical Properties Analysis
Investigations into the solvation structures of amino acids like Leu in various solvents through molecular dynamics simulations and spectroscopy techniques provide insights into the physical properties of Met-Leu. These studies elucidate how solvent environment influences the peptide's structure and interactions, contributing to a deeper understanding of its physical behavior in biological systems (Takamuku et al., 2015).
Chemical Properties Analysis
The chemical properties of Met-Leu, such as its enzymatic synthesis and interaction with other molecules, are crucial for its biological function. For example, the enzymatic synthesis of Leu- and Met-enkephalin using proteases like papain and α-chymotrypsin highlights the peptide's role in neurotransmission and pain modulation, demonstrating its significant chemical and biological properties (W. Kullmann, 1979).
Scientific Research Applications
1. Metabolic and Endocrine Applications
Leucine and Metformin Interaction
Research by (Fu et al., 2015) demonstrated that the combination of leucine and metformin significantly improved insulin sensitivity and glycemic control in obese mice. This suggests a potential application in managing diabetes and metabolic disorders.
AMPK/Sirt1 Pathway Activation
A study by (Banerjee et al., 2016) showed that a leucine-metformin combination activated the AMPK/Sirt1 pathway, enhancing insulin sensitivity in muscle and liver cells. This could be crucial in developing therapies for metabolic diseases.
2. Neuropharmacological Research
- Enkephalins in Brain Regions: The work of (Yang et al., 1977) studied the distribution of leucine and methionine enkephalins in rat brains, providing valuable insights into opioid peptide distribution and potential implications for pain management and neurological disorders.
3. Plant Biology and Biochemistry
- Role in Plant Metabolism: (Knill et al., 2009) investigated the role of leucine in Arabidopsis thaliana, finding it involved in both leucine biosynthesis and methionine chain elongation for glucosinolate formation. This highlights its significance in plant biochemistry and potential agricultural applications.
4. Bioelectronic Materials
- Electronic Properties of Amino Acids: A recent study by (Du et al., 2023) explored the electronic structures of aliphatic amino acids like L-Met and L-Leu. This research can pave the way for developing bioactive electronic materials in health technology.
Future Directions
Research on Met-Leu and related compounds is ongoing, and future directions could include further investigation into their biochemical mechanisms of action and potential therapeutic applications. For example, one study found that a combination of Metformin and leucine prevented cellular senescence and proteostasis disruption, suggesting potential future applications in the treatment of age-related diseases .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOUVYGPDSARIS-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methionylleucine | |
CAS RN |
14486-16-9 | |
| Record name | L-Methionyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



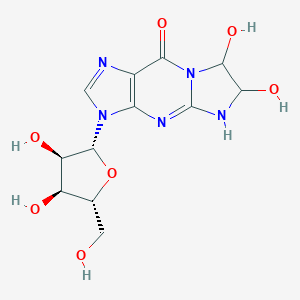
![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)
